2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C20H19NO4 and a molecular weight of 337.37 g/mol . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of the quinoline ring system in this compound makes it a valuable scaffold for various biological and pharmacological activities .
Preparation Methods
The synthesis of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses an aromatic amine and a carbonyl compound as starting materials . The reaction is catalyzed by acidic or basic conditions, and the product is obtained through cyclization and subsequent functionalization . Another method involves the Pfitzinger reaction, where isatin derivatives react with enaminones under acidic conditions to form quinoline derivatives .
Industrial production methods often employ green and sustainable chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the chemical processes .
Chemical Reactions Analysis
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenation, nitration, and sulfonation, using reagents such as bromine, nitric acid, and sulfuric acid .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives . Substitution reactions can introduce various functional groups onto the quinoline ring, enhancing its chemical and biological properties .
Scientific Research Applications
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid has numerous scientific research applications across various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology, it is used in the study of enzyme inhibition and as a probe for investigating biological pathways . In medicine, quinoline derivatives are explored for their potential as anticancer, antimicrobial, and antiviral agents . Industrially, this compound is used in the development of dyes, pigments, and materials with specific electronic properties .
Mechanism of Action
The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows the compound to form strong hydrophobic interactions with residues in the active sites of enzymes and receptors . This interaction can inhibit the activity of enzymes such as histone deacetylases (HDACs), leading to changes in gene expression and cellular functions . The compound’s ability to modulate these pathways makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
2-(2,4-Diethoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as 2-phenylquinoline-4-carboxylic acid and 2,4-dimethoxyphenylquinoline-4-carboxylic acid . While these compounds share the quinoline core structure, the presence of different substituents on the phenyl ring can significantly influence their chemical and biological properties . For example, the diethoxy groups in this compound may enhance its solubility and binding affinity compared to its dimethoxy counterpart .
Properties
IUPAC Name |
2-(2,4-diethoxyphenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-24-13-9-10-15(19(11-13)25-4-2)18-12-16(20(22)23)14-7-5-6-8-17(14)21-18/h5-12H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQKIVHATIKTHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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